molecular formula C12H12ClNO2 B2665577 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1547001-49-9

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2665577
CAS No.: 1547001-49-9
M. Wt: 237.68
InChI Key: MXWIXSQOFSBRAH-UHFFFAOYSA-N
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Description

5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has various biologically vital properties .


Synthesis Analysis

The synthesis of this compound involves the development of a novel series of 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10ClNO2 . It is an indole derivative that can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .


Chemical Reactions Analysis

The chemical reactions involving this compound are crucial for the development of anticancer drugs since they are over-activated in several malignancies . The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 420.6±25.0 °C and a density of 1.39±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a compound of interest in the synthesis of biologically active molecules due to its indole core, a prevalent scaffold in many pharmaceuticals and natural products. Its unique structure facilitates various chemical transformations, making it a valuable intermediate in organic synthesis. For instance, it has been used in the synthesis of novel indole derivatives with potential antimicrobial activities, demonstrating the compound's utility in generating new therapeutic agents (Mruthyunjayaswamy et al., 2011).

Drug Development and Biological Applications

In the realm of drug development, the compound serves as a critical precursor for the synthesis of various indole-based scaffolds, showing promise in the development of allosteric modulators for receptors such as the cannabinoid CB1 receptor. This illustrates its potential in creating novel drugs that modulate receptor activity in a unique manner, offering therapeutic benefits for conditions involving these receptors (Price et al., 2005).

Optical Imaging and Cancer Detection

The structural flexibility of this compound also extends to applications in optical imaging, particularly in cancer detection. Derivatives of this compound have been synthesized for use as water-soluble near-infrared dyes, which can be conjugated to biomolecules for targeted imaging of cancer cells. This application underscores the compound’s role in advancing diagnostic methods and the development of molecular-based beacons for non-invasive cancer detection (Pham et al., 2005).

Mechanism of Action

The mechanism of action of this compound involves its potent inhibitory actions against mutant EGFR/BRAF pathways . The most potent derivative was found to be the m-piperidinyl derivative, with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .

Safety and Hazards

This compound should be treated as an organic compound, with correct operation requiring the wearing of protective gloves and goggles . Long-term or frequent contact with this compound should be avoided, as well as inhalation of its dust or solution . It should be stored in a sealed container, avoiding contact with oxidizing agents and strong acids and bases .

Future Directions

The future directions for this compound involve its potential use in the treatment of cancer cells, microbes, and different types of disorders in the human body . Its application as a biologically active compound has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

Properties

IUPAC Name

5-chloro-1-ethyl-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-14-10-5-4-8(13)6-9(10)7(2)11(14)12(15)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWIXSQOFSBRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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